N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethyl-substituted benzene ring linked via a sulfonamide group to an ethyl-thiazole moiety bearing a 3-fluorophenyl substituent. The compound’s design integrates key structural motifs:
- 3-Fluorophenyl-thiazole: Fluorine improves binding affinity and pharmacokinetic properties, while the thiazole ring contributes to π-π stacking interactions.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-9-14(2)19(15(3)10-13)27(24,25)22-8-7-18-12-26-20(23-18)16-5-4-6-17(21)11-16/h4-6,9-12,22H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLGSUGIPSWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the coupling of the thiazole derivative with the sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as high-throughput screening and process optimization are often employed to scale up the production from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs identified in the literature, emphasizing structural and functional differences:
Key Observations:
Sulfonamide vs. Example: FTBU-1’s urea linkage is less stable under physiological conditions, which may shorten its half-life relative to the sulfonamide-based target compound.
Substituent Effects :
- The 2,4,6-trimethylbenzene group in the target compound increases steric hindrance and lipophilicity (predicted logP >4), which could enhance membrane permeability but reduce aqueous solubility.
- In contrast, 4-fluoro-3-{…}benzoic acid () incorporates a polar carboxylic acid, improving solubility but limiting bioavailability .
Computational Insights :
- Tools like AutoDock Vina () could predict binding mode differences between the target and analogs. For instance, the trimethylbenzene group may occupy hydrophobic pockets inaccessible to smaller substituents in other compounds .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 357.43 g/mol. The compound features:
- Thiazole ring : Known for its biological relevance.
- Fluorophenyl group : Enhances electronic properties.
- Sulfonamide moiety : Contributes to biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its ability to inhibit bacterial growth. In vitro studies have shown that this compound can effectively target various bacterial strains.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific enzymes or receptors. For instance, activation of phospholipase C has been linked to increased cytoplasmic calcium levels, which may trigger apoptotic pathways .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. Its interactions with inflammatory mediators suggest potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : Interaction with G-protein coupled receptors has been observed, leading to increased intracellular calcium levels and enhanced vascular smooth muscle reactivity .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Thiazole Ring : Typically achieved through the Hantzsch thiazole synthesis.
- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic substitution reactions.
- Final Coupling Reaction : The thiazole derivative is coupled with the sulfonamide under controlled conditions using coupling reagents like EDCI.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide?
- Methodology :
- Thiazole Ring Formation : Utilize a Hantzsch thiazole synthesis by reacting 3-fluorophenyl-substituted thiourea with α-bromo ketones under reflux in ethanol.
- Sulfonamide Coupling : React the thiazole intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product.
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl, thiazole, and trimethylbenzene groups).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfonamide group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNOS).
Q. What preliminary biological assays are relevant for this compound?
- Methodology :
- Enzyme Inhibition Screens : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric assays.
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole intermediate?
- Methodology :
- Reaction Condition Screening : Compare solvents (DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperatures.
- Example Data :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | None | 45 |
| DMF | p-TSA (10 mol%) | 68 |
- Mechanistic Insight : DMF stabilizes intermediates via polar aprotic effects, enhancing cyclization.
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme assays.
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Dose-Response Curves : Ensure IC values are reproducible across ≥3 independent experiments.
Q. What computational strategies predict the compound’s structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on fluorophenyl-thiazole orientation.
- QSAR Modeling : Train models on analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups) to predict potency .
Q. How to analyze substituent effects on the sulfonamide group’s reactivity?
- Methodology :
- Electrophilicity Index : Calculate via DFT (e.g., Gaussian 09) to compare sulfonamide reactivity with substituents (e.g., 2,4,6-trimethyl vs. nitro groups).
- Experimental Validation : Perform nucleophilic substitution reactions with amines (e.g., piperidine) under controlled conditions .
Data Contradiction Analysis
Q. Discrepancies observed in enzyme inhibition How to troubleshoot?
- Methodology :
- Buffer Compatibility : Test assay buffers (e.g., Tris-HCl vs. HEPES) for pH-dependent activity shifts.
- Cofactor Requirements : Verify if Zn or other metal ions are essential for enzyme activity .
- Reference Standards : Include known inhibitors (e.g., acetazolamide) as internal controls.
Experimental Design for Mechanism of Action (MoA)
Q. How to design a study to identify off-target effects?
- Methodology :
- Proteome Profiling : Use affinity-based pull-down assays with a biotinylated derivative of the compound.
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
